Methyl 2-(3-(azepan-1-yl)ureido)benzoate
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Overview
Description
Methyl 2-(3-(azepan-1-yl)ureido)benzoate is a chemical compound with a complex structure that includes a benzoate ester, a urea derivative, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(azepan-1-yl)ureido)benzoate typically involves the reaction of methyl 2-aminobenzoate with azepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(azepan-1-yl)ureido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or urea moieties, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted urea or ester derivatives.
Scientific Research Applications
Methyl 2-(3-(azepan-1-yl)ureido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-(azepan-1-yl)ureido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(3-chloro-4-fluorophenyl)ureido)benzoate
- Methyl 2-(3-(2-chloroethyl)ureido)benzoate
- Ethyl 4-(3-(2-chlorophenyl)ureido)benzoate
Uniqueness
Methyl 2-(3-(azepan-1-yl)ureido)benzoate is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21579-70-4 |
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Molecular Formula |
C15H21N3O3 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
methyl 2-(azepan-1-ylcarbamoylamino)benzoate |
InChI |
InChI=1S/C15H21N3O3/c1-21-14(19)12-8-4-5-9-13(12)16-15(20)17-18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H2,16,17,20) |
InChI Key |
QRAMFCCCCGVFGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NN2CCCCCC2 |
Origin of Product |
United States |
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